molecular formula C7H4INO4 B106872 2-Iodo-5-nitrobenzoic acid CAS No. 19230-50-3

2-Iodo-5-nitrobenzoic acid

Cat. No. B106872
Key on ui cas rn: 19230-50-3
M. Wt: 293.02 g/mol
InChI Key: JSSFIFUXHORXJX-UHFFFAOYSA-N
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Patent
US06306871B1

Procedure details

In a 5 liter 3 necked flask, 2-iodo-5-nitro-benzoic acid (100 grams) was dissolved in methanol (3000 ml). The flask was fitted with a reflux condenser and 50 ml of concentrated sulfuric acid was added carefully with cooling. After the completion of the addition, the contents were refluxed for 3 days until completion of the reaction. The reaction was followed by TLC. After the completion of the reaction, the reaction mixture was concentrated to 1000 ml and allowed to cool. The product crystalized as a light yellow colored powder. The solid material was filtered and washed with water and methanol and air-dried. The yield was 90 grams.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:19]O>>[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
3000 mL
Type
reactant
Smiles
CO
Name
3
Quantity
5 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
After the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the contents were refluxed for 3 days until completion of the reaction
Duration
3 d
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to 1000 ml
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The product crystalized as a light yellow colored powder
FILTRATION
Type
FILTRATION
Details
The solid material was filtered
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
IC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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